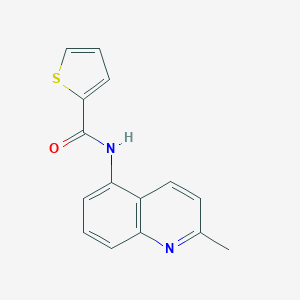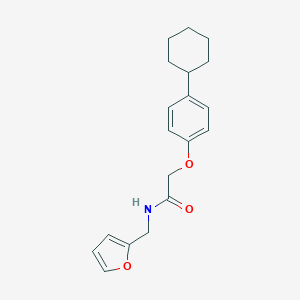
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MQT, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MQT is a highly conjugated heterocyclic compound that possesses a unique molecular structure, which makes it an attractive candidate for drug design and development.
作用机制
The mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of metal ions in biological systems. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its relatively simple synthesis, which makes it readily accessible to researchers. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide also exhibits potent anticancer activity and has low toxicity, making it a promising candidate for drug development. However, one of the limitations of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research involving N-(2-methylquinolin-5-yl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide with improved properties for drug development. Another area of research is the investigation of the mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, which could lead to a better understanding of its potential applications in cancer therapy. Additionally, the use of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, the potential applications of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in various scientific fields make it an exciting area of research for future studies.
合成方法
The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide involves several steps, starting from the reaction of 2-methylquinoline with thiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with an amine, such as methylamine, to yield the desired product. The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices.
属性
分子式 |
C15H12N2OS |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-7-8-11-12(16-10)4-2-5-13(11)17-15(18)14-6-3-9-19-14/h2-9H,1H3,(H,17,18) |
InChI 键 |
IDHFAVNSFNRYCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)